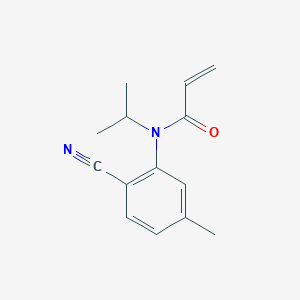
N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research as a tool to study the endocannabinoid system.
Mécanisme D'action
N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are primarily found in the central and peripheral nervous systems. Activation of these receptors by N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide leads to a variety of physiological effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects:
N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, the modulation of neurotransmitter release, and the regulation of gene expression. It has also been shown to have anti-inflammatory and analgesic effects, and may have potential therapeutic applications for the treatment of pain and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide in scientific research is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation with a high degree of precision. However, one of the limitations of using N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide is its potential for abuse, and researchers must take appropriate precautions to ensure that the compound is used safely and responsibly.
Orientations Futures
There are a number of potential future directions for research on N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide and other synthetic cannabinoids. One area of interest is the development of more selective and potent agonists of the cannabinoid receptors, which may have potential therapeutic applications for a variety of conditions. Another area of interest is the study of the long-term effects of synthetic cannabinoid use on the brain and other physiological systems, which may have implications for public health and safety.
Méthodes De Synthèse
N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide is typically synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with 2-methylpropylamine to form the corresponding imine. This imine is then reduced using sodium borohydride to form the corresponding amine, which is then reacted with acryloyl chloride to form N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide.
Applications De Recherche Scientifique
N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been shown to bind with high affinity to both the CB1 and CB2 receptors, and has been used to study the effects of cannabinoid receptor activation on a variety of physiological processes.
Propriétés
IUPAC Name |
N-(2-cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-5-14(17)16(10(2)3)13-8-11(4)6-7-12(13)9-15/h5-8,10H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBKGSYQHDZPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N(C(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-5-methylphenyl)-N-propan-2-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

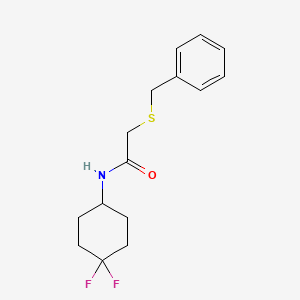
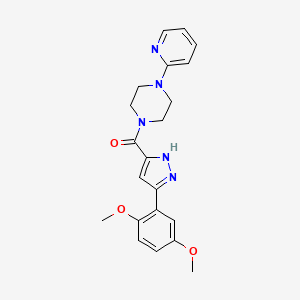
![1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione](/img/structure/B2997289.png)
![2-Chloro-N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-YL)methyl]pyridine-3-carboxamide](/img/structure/B2997290.png)
![1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2997291.png)
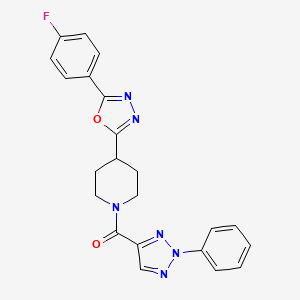
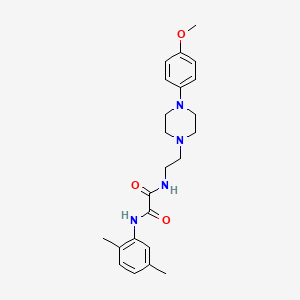
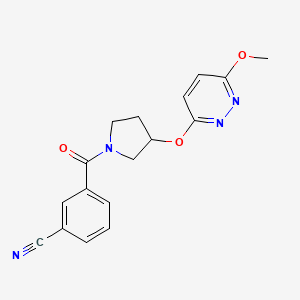
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2997299.png)
![4,4-Dimethyl-2-[(4-nitroanilino)methylidene]-3-oxopentanenitrile](/img/structure/B2997304.png)
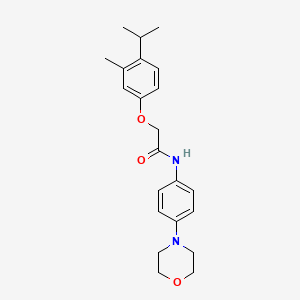
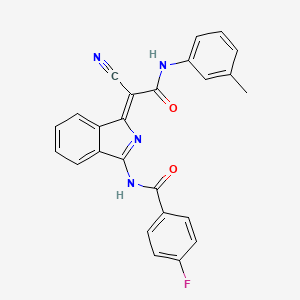
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B2997308.png)
